molecular formula C15H13BrClNO B11535849 4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol

4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol

Cat. No.: B11535849
M. Wt: 338.62 g/mol
InChI Key: OWYRFXBJSDGECW-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol is an organic compound characterized by the presence of bromine, chlorine, and a Schiff base linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-bromo-2-chlorophenol and 2,5-dimethylbenzaldehyde.

    Formation of Schiff Base: The key step involves the condensation of 4-bromo-2-chlorophenol with 2,5-dimethylbenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the Schiff base linkage.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can replace the halogen atoms under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol can serve as a building block for more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.

Biology and Medicine

This compound’s Schiff base linkage is of interest in medicinal chemistry for its potential biological activities. Schiff bases are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems.

Industry

In the materials science industry, this compound can be used in the development of new polymers and resins. Its ability to form stable complexes with metals makes it useful in catalysis and as a ligand in coordination chemistry.

Mechanism of Action

The biological activity of 4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol is primarily due to its Schiff base linkage. This linkage can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: Shares the halogenated phenol structure but lacks the Schiff base linkage.

    2,5-Dimethylbenzaldehyde: Contains the aldehyde group necessary for Schiff base formation but lacks the halogenated phenol structure.

    Schiff Bases: A broad class of compounds with similar imine linkages but varying substituents.

Uniqueness

4-Bromo-2-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol is unique due to its combination of halogenated phenol and Schiff base linkage

Properties

Molecular Formula

C15H13BrClNO

Molecular Weight

338.62 g/mol

IUPAC Name

4-bromo-2-chloro-6-[(2,5-dimethylphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H13BrClNO/c1-9-3-4-10(2)14(5-9)18-8-11-6-12(16)7-13(17)15(11)19/h3-8,19H,1-2H3

InChI Key

OWYRFXBJSDGECW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N=CC2=C(C(=CC(=C2)Br)Cl)O

Origin of Product

United States

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